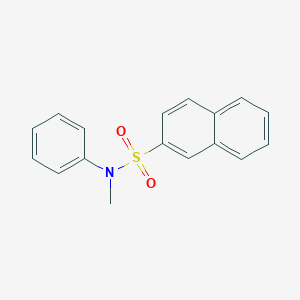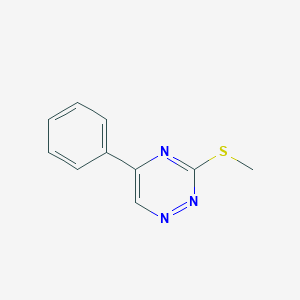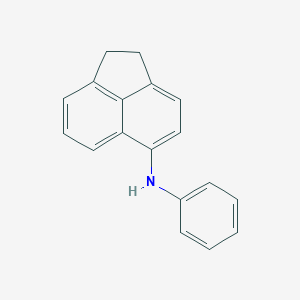
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-phenyl-1,2-dihydroacenaphthylene-5-amine and has the chemical formula C16H15N. It is a crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and benzene. In
科学研究应用
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- has been studied for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit good electron transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). In a study published in the Journal of Materials Chemistry by Lee et al. (2012), it was reported that 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- exhibited high electron mobility in OFETs.
作用机制
The mechanism of action of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is not well understood. However, it is believed to act as a charge transport material due to its good electron transport properties. This compound has also been shown to exhibit fluorescence properties, making it a potential candidate for use in fluorescence-based assays.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-. However, a study published in the Journal of Organic Chemistry by Kato et al. (2011) reported that this compound did not exhibit any cytotoxicity against HeLa cells, indicating that it may be safe for use in biological applications.
实验室实验的优点和局限性
One of the main advantages of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is its good electron transport properties, which make it a potential candidate for use in organic electronics. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in biological applications.
未来方向
There are several future directions for research on 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-. One potential direction is to explore its potential applications in organic electronics further. This compound has shown promise as a charge transport material in OFETs and OSCs, and further research could lead to the development of more efficient and cost-effective devices. Another potential direction is to explore its potential applications in biological assays. Its fluorescence properties make it a potential candidate for use in fluorescence-based assays, and further research could lead to the development of more sensitive and specific assays.
Conclusion
In conclusion, 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. Its good electron transport properties make it a potential candidate for use in organic electronics, while its fluorescence properties make it a potential candidate for use in biological assays. Further research is needed to explore its potential applications further and to fully understand its mechanism of action.
合成方法
The synthesis of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- involves the reaction of 1,2-dihydroacenaphthylene-5-amine with phenyl magnesium bromide in the presence of a catalyst such as copper iodide. The reaction yields the desired product, which can be purified through recrystallization. This synthesis method has been reported in a study published in the Journal of Organic Chemistry by Kato et al. (2011).
属性
CAS 编号 |
102027-91-8 |
|---|---|
产品名称 |
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- |
分子式 |
C18H15N |
分子量 |
245.3 g/mol |
IUPAC 名称 |
N-phenyl-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C18H15N/c1-2-6-15(7-3-1)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-8,11-12,19H,9-10H2 |
InChI 键 |
XVVRBGXWPDPMBY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4 |
规范 SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



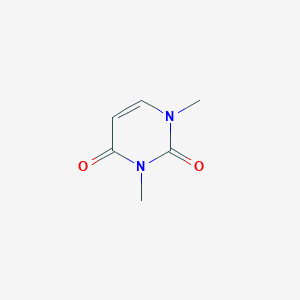
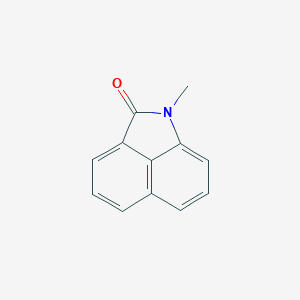
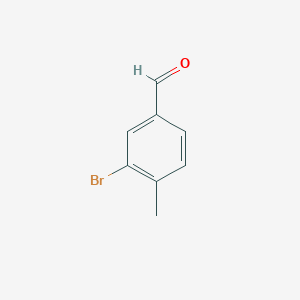

![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
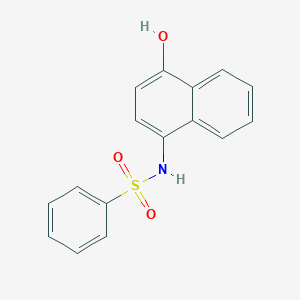
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)
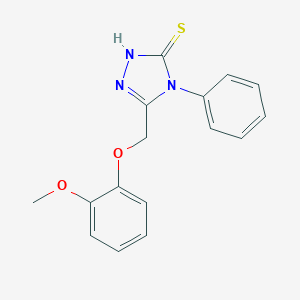
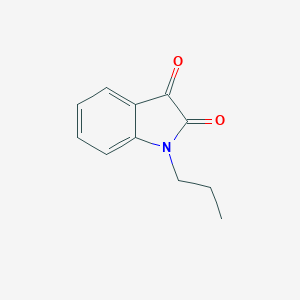
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
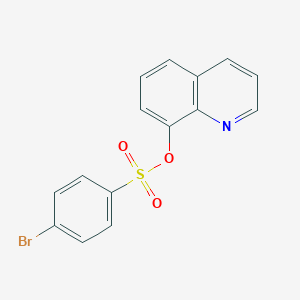
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
